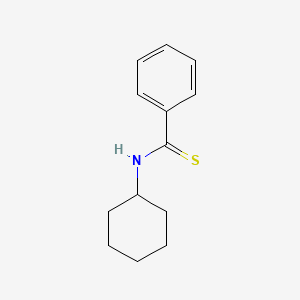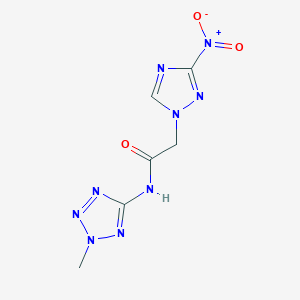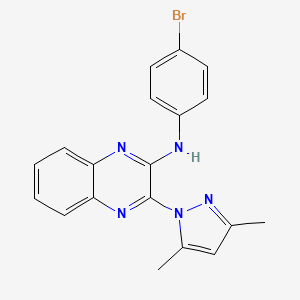![molecular formula C15H18N8 B14945837 [1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a triazine ring substituted with a dimethylamino group and a phenyl-1H-1,2,3-triazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves a multi-step processThis reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne . The triazine ring can be synthesized through nucleophilic substitution reactions involving cyanuric chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
N-aryl maleimides: These compounds share a similar triazine ring structure and are known for their biological activities, including protein kinase inhibition and antimicrobial effects.
1,2,3-triazole derivatives: These compounds are synthesized using similar click chemistry methods and exhibit a wide range of biological activities.
Uniqueness
N-[4-(DIMETHYLAMINO)-6-(4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a 1,2,3-triazole moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N8 |
|---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-(4-phenyltriazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H18N8/c1-21(2)13-16-14(22(3)4)18-15(17-13)23-10-12(19-20-23)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
RSTJUNVSZMPTPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=C(N=N2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)

![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)
![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
